molecular formula C11H12BrNO2 B1267400 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile CAS No. 35249-62-8

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

Cat. No. B1267400
Key on ui cas rn: 35249-62-8
M. Wt: 270.12 g/mol
InChI Key: PKRKQYZQPMFUJG-UHFFFAOYSA-N
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Patent
US08779123B2

Procedure details

To a solution of 0.3 mL of acetonitrile (5.8 mmoles, 1.8 eq.) in 15 mL of THF there are added, at −60° C., 1.77 mL of n-butyllithium (2M in cyclohexane, 3.5 mmoles, 1.1 eq.). The solution is stirred for 15 minutes at −60° C. and then 1 g of 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene (3.2 mmoles) dissolved in 5 mL of THF is added. The reaction mixture is stirred for 1 hour and then hydrolysed using 10 mL of water and extracted twice with ethyl acetate. The organic phases are combined and evaporated under reduced pressure. The crude reaction product is purified by chromatography on silica gel (eluant: methylcyclohexane/ethyl acetate (70/30)). After evaporating off the solvent under reduced pressure, 505 mg of an orange oil which crystallises in the form of a beige solid are obtained.
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.77 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])[CH3:2].C([Li])CCC.[Br:9][C:10]1[CH:15]=[C:14]([O:16][CH3:17])[C:13]([O:18][CH3:19])=[CH:12][C:11]=1[CH2:20]Br.O>C1COCC1>[Br:9][C:10]1[CH:15]=[C:14]([O:16][CH3:17])[C:13]([O:18][CH3:19])=[CH:12][C:11]=1[CH2:20][CH2:2][C:1]#[N:3]

Inputs

Step One
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.77 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)OC)OC)CBr
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
The solution is stirred for 15 minutes at −60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude reaction product
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on silica gel (eluant: methylcyclohexane/ethyl acetate (70/30))
CUSTOM
Type
CUSTOM
Details
After evaporating off the solvent under reduced pressure, 505 mg of an orange oil which
CUSTOM
Type
CUSTOM
Details
crystallises in the form of a beige solid
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrC1=C(C=C(C(=C1)OC)OC)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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